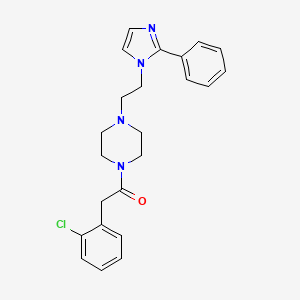

2-(2-chlorophenyl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone

Description

This compound features a 2-chlorophenyl group attached to an ethanone moiety, which is further linked to a piperazine ring substituted with a 2-phenylimidazole group via an ethyl chain. Its structural complexity combines pharmacophores known for diverse biological activities:

- 2-Chlorophenyl group: Enhances lipophilicity and influences receptor binding .

- Piperazine core: A versatile scaffold in medicinal chemistry, associated with antifungal, antipsychotic, and antihistamine activities .

- 2-Phenylimidazole: Imidazole derivatives are recognized for antifungal and antimicrobial properties .

Properties

IUPAC Name |

2-(2-chlorophenyl)-1-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN4O/c24-21-9-5-4-8-20(21)18-22(29)27-15-12-26(13-16-27)14-17-28-11-10-25-23(28)19-6-2-1-3-7-19/h1-11H,12-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSACGVLYKBKMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)CC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone typically involves multiple steps:

Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a nitrile.

Attachment of the piperazine ring: This step might involve the reaction of the imidazole derivative with a piperazine compound under basic conditions.

Introduction of the chlorophenyl group: This can be done via a nucleophilic substitution reaction where the piperazine derivative reacts with a chlorobenzene derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring or the piperazine nitrogen atoms.

Reduction: Reduction reactions could target the aromatic rings or the carbonyl group.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with imidazole and piperazine rings are often explored for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

In medicine, such compounds might be investigated for their potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors by mimicking natural substrates or ligands. The piperazine ring might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activities

The table below summarizes structurally related compounds and their reported activities:

Key Structural and Functional Differences

Substituent Position on Phenyl Ring :

- The target compound’s 2-chlorophenyl group may confer distinct receptor-binding kinetics compared to Sertaconazole’s 2,4-dichlorophenyl or Cetirizine’s 4-chlorophenyl. Chlorine at the ortho position often reduces steric hindrance, enhancing membrane permeability .

Heterocyclic Moieties: The 2-phenylimidazole in the target compound contrasts with Sertaconazole’s benzo[b]thiophene. Imidazole derivatives exhibit pH-dependent solubility and metal-binding capacity, which may enhance antifungal efficacy .

Linker Chain :

- The ethyl chain between piperazine and imidazole in the target compound provides flexibility, whereas rigid linkers (e.g., ethoxy in Cetirizine) may restrict conformational adaptability during receptor binding .

Piperazine Substitution: Piperazine derivatives with acetyl or methanone groups (e.g., ) show varied metabolic stability. The ethanone group in the target compound may improve bioavailability compared to bulkier substituents .

Research Findings and Implications

- Antifungal Activity : Sertaconazole’s efficacy against Candida spp. highlights the role of dichlorophenyl and imidazole groups. The target compound’s single chlorine and phenylimidazole may offer a narrower but more selective spectrum .

- Receptor Interactions : Piperazine-linked imidazoles (e.g., ) demonstrate dual histamine receptor binding. The target compound’s ethyl chain could modulate affinity for H1 vs. H4 receptors .

- Synthetic Accessibility : and describe scalable routes for piperazine-heterocycle conjugates, suggesting feasible optimization of the target compound’s substituents for enhanced activity .

Biological Activity

The compound 2-(2-chlorophenyl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. Its structure incorporates a chlorophenyl group, an imidazole moiety, and a piperazine ring, which are known to contribute to various biological interactions.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing imidazole and piperazine rings have shown promising results in inhibiting cell proliferation in cervical and bladder cancer models.

The structure-activity relationship (SAR) analysis indicates that the presence of electron-donating groups enhances activity against cancer cells. The imidazole ring's interaction with cellular targets is believed to play a crucial role in its mechanism of action.

Antimicrobial Properties

The compound also exhibits antimicrobial activity, attributed to the imidazole moiety which is known for its efficacy against various pathogens. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections.

Neuropharmacological Effects

Research into related compounds indicates potential neuropharmacological effects, particularly in modulating neurotransmitter systems due to the piperazine structure. This may lead to applications in treating neurological disorders or as anxiolytics.

Case Studies

-

Cytotoxicity in Cancer Research :

A study focused on evaluating the cytotoxic effects of various derivatives of imidazole-containing compounds revealed that those with structural similarities to 2-(2-chlorophenyl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone exhibited significant growth inhibition in MCF-7 breast cancer cells.- Findings : The most potent derivative had an IC50 value of 10 µM, indicating strong antitumor activity.

-

Antimicrobial Activity Assessment :

Another investigation assessed the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with a phenyl group exhibited enhanced antibacterial activity compared to their counterparts without this substitution.- Findings : The minimum inhibitory concentration (MIC) for effective compounds ranged from 8 to 16 µg/mL.

Q & A

What synthetic methodologies are optimal for preparing piperazine-containing compounds like 2-(2-chlorophenyl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone?

Basic Research Question

The synthesis typically involves multi-step reactions, including:

- Alkylation of piperazine intermediates : Use of chloroacetic chloride or similar acylating agents under controlled conditions (e.g., CH₂Cl₂ solvent, 0–25°C, monitored via TLC) to introduce substituents to the piperazine ring .

- Imidazole ring formation : Condensation reactions with glyoxal, ammonia, or formaldehyde, followed by thioether or alkylation steps to attach the 2-phenylimidazole moiety .

- Purification : Column chromatography or recrystallization to isolate intermediates, with yields optimized by adjusting reaction time and stoichiometry .

Key reagents include sodium borohydride for reductions and potassium permanganate for oxidations, with solvents like dichloromethane or DMF selected based on solubility .

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts vs. X-ray crystallography) when characterizing such compounds?

Advanced Research Question

Conflicts between NMR-derived structures and crystallographic data often arise from dynamic effects (e.g., conformational flexibility in solution). Methodological solutions include:

- Cross-validation : Compare and NMR data with solid-state X-ray structures to identify rotameric or tautomeric states. For example, crystallography in confirmed the planar conformation of the piperazine ring, while NMR indicated dynamic equilibria in solution .

- Variable-temperature NMR : Detect slow-exchange conformers by analyzing peak splitting at low temperatures .

- DFT calculations : Predict theoretical NMR shifts and compare with experimental data to reconcile differences .

What strategies mitigate byproduct formation during the alkylation of piperazine intermediates in this compound's synthesis?

Advanced Research Question

Byproducts (e.g., over-alkylated species) are minimized by:

- Controlled stoichiometry : Use a 1:1 molar ratio of piperazine to acylating agent to prevent di-substitution .

- Low-temperature reactions : Perform acylations at 0°C to slow competing reactions .

- Inert atmosphere : Prevent oxidation of intermediates using nitrogen or argon .

- Real-time monitoring : TLC or HPLC to track reaction progress and terminate before side reactions dominate .

Which analytical techniques are essential for confirming the structure and purity of this compound?

Basic Research Question

Critical techniques include:

- NMR spectroscopy : and NMR to verify substituent positions and purity (e.g., δ 7.35 ppm for aromatic protons in ) .

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and detect impurities .

- X-ray crystallography : Definitive structural assignment, as demonstrated in , which resolved bond angles and torsional strain .

- Elemental analysis : Validate C, H, N, and Cl content to ensure stoichiometric accuracy .

How to design experiments to evaluate the impact of substituent variations (e.g., chloro vs. fluoro) on biological activity?

Advanced Research Question

A systematic approach involves:

- Structural analogs synthesis : Replace the 2-chlorophenyl group with fluorophenyl or methoxyphenyl groups using similar synthetic routes .

- In vitro assays : Test analogs against target receptors (e.g., serotonin or dopamine receptors) to assess affinity changes. For example, fluorophenyl groups in showed enhanced receptor binding due to electronegativity .

- Computational docking : Model interactions between substituents and receptor active sites (e.g., using AutoDock Vina) to rationalize activity trends .

- Statistical analysis : Apply QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent properties (e.g., Hammett constants) with bioactivity .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

Key challenges include:

- Reaction reproducibility : Ensure consistent yields by optimizing solvent volume and mixing efficiency during scale-up .

- Purification bottlenecks : Replace column chromatography with recrystallization or distillation for cost-effective large-scale purification .

- Thermal management : Control exothermic reactions (e.g., acylations) using jacketed reactors to prevent decomposition .

- Regulatory compliance : Document impurity profiles (e.g., genotoxic nitrosamines) per ICH guidelines .

How does the piperazine ring conformation influence the compound's pharmacological properties?

Advanced Research Question

The piperazine ring's flexibility and substituent orientation affect receptor binding:

- Crystallographic data : shows a chair conformation with axial substituents, enabling hydrophobic interactions with receptor pockets .

- Dynamic NMR studies : Detect rotational barriers around the N–C bond, which influence binding kinetics .

- Bioactivity correlation : Piperazine derivatives with equatorial substituents in exhibited higher CNS penetration due to reduced steric hindrance .

What computational tools are recommended for predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile of this compound?

Advanced Research Question

Use:

- SwissADME : Predict logP (lipophilicity) and blood-brain barrier permeability based on structural fragments (e.g., chlorophenyl and imidazole) .

- ProTox-II : Assess hepatotoxicity and mutagenicity risks via similarity to known toxicophores .

- Molecular dynamics simulations : Model interactions with CYP450 enzymes to predict metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.